molecular formula C15H11Cl4N3O2 B2602654 3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide CAS No. 1259176-40-3

3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide

Cat. No.: B2602654
CAS No.: 1259176-40-3
M. Wt: 407.07
InChI Key: DZGLKBSKFOWZFL-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide is a complex organic compound characterized by the presence of multiple chlorine atoms and an acetamido group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by the introduction of the acetamido group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrachloropyridine: Similar in structure but lacks the acetamido group, resulting in different chemical properties and applications.

    3,4,5,6-tetrachloropyridine-2-carboxylic acid: Contains a carboxylic acid group instead of the acetamido group, leading to variations in reactivity and biological activity.

    N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide:

Uniqueness

3,4,5,6-tetrachloro-N-(5-acetamido-2-methylphenyl)pyridine-2-carboxamide is unique due to the combination of its chlorine atoms and acetamido group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(5-acetamido-2-methylphenyl)-3,4,5,6-tetrachloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4N3O2/c1-6-3-4-8(20-7(2)23)5-9(6)21-15(24)13-11(17)10(16)12(18)14(19)22-13/h3-5H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGLKBSKFOWZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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